(R)-1-Amino-2-propanol: A Comprehensive Technical Guide
(R)-1-Amino-2-propanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Amino-2-propanol , also known as (R)-(-)-Isopropanolamine, is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds and plays a role in biological processes. This technical guide provides an in-depth overview of its fundamental properties, experimental protocols, and biological significance, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
(R)-1-Amino-2-propanol is a low-melting solid or a clear, colorless to light yellow liquid with a slight ammonia-like odor.[1][2] It is hygroscopic and soluble in water.[1][3] A comprehensive summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉NO | [3][4] |
| Molecular Weight | 75.11 g/mol | [3][4][5] |
| CAS Number | 2799-16-8 | [3][4][5] |
| Appearance | Colorless to light yellow solid or liquid | [4][6] |
| Melting Point | 24-26 °C | [3][5][7] |
| Boiling Point | 160 °C | [3][5][7] |
| Density | 0.954 g/mL at 25 °C | [3][5][7] |
| Refractive Index (n20/D) | 1.4482 | [5][7] |
| Optical Rotation [α]20/D | -23.5° (c=1 in methanol) | [3][5][7] |
| pKa (Predicted) | 12.92 ± 0.35 | [3] |
| Water Solubility | Soluble | [1][3] |
| Vapor Pressure | <1 mmHg at 20 °C | [3][5][7] |
| Flash Point | 71 °C (160 °F) | [8][9] |
| Autoignition Temperature | 335 °C (635 °F) | [5][7] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of (R)-1-Amino-2-propanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an amino alcohol will typically show characteristic absorption bands for O-H, N-H, and C-O stretching vibrations.
Experimental Protocols
Synthesis of Racemic 1-Amino-2-propanol
A common industrial method for synthesizing 1-amino-2-propanol involves the reaction of propylene oxide with aqueous ammonia.[5] It is important to note that this method produces a racemic mixture of (R)- and (S)-1-amino-2-propanol. The separation of the enantiomers, a process known as resolution, is required to obtain pure (R)-1-Amino-2-propanol.
Reaction: Propylene Oxide + Ammonia → 1-Amino-2-propanol
Purification
Purification of (R)-1-Amino-2-propanol is critical to ensure high purity for pharmaceutical and research applications. Common methods include recrystallization and column chromatography.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent in which (R)-1-Amino-2-propanol is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water can be effective for polar compounds.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Analysis
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (R)-1-Amino-2-propanol in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Protocol for IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Place the sample in the IR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups (O-H, N-H, C-H, C-O).
Biological Significance and Pathways
(R)-1-Amino-2-propanol is a biologically significant molecule, notably as a precursor in the biosynthesis of cobalamin (Vitamin B₁₂).[5] In this pathway, the aminopropanol moiety is derived from L-threonine. The enzyme L-threonine kinase first phosphorylates L-threonine, which is then decarboxylated to yield (R)-1-amino-2-propanol phosphate. This intermediate is subsequently incorporated into the structure of cobalamin.
The metabolism of (R)-1-amino-2-propanol involves the enzyme (R)-aminopropanol dehydrogenase, which oxidizes it to aminoacetone.[5] While some amino acids act as neurotransmitters, the direct role of (R)-1-Amino-2-propanol as a primary neurotransmitter is not well-established. However, its structural similarity to other biogenic amines suggests potential neuromodulatory activity.
Biosynthesis of the Aminopropanol Moiety of Cobalamin
Caption: Biosynthesis of the (R)-1-amino-2-propanol moiety of cobalamin.
Safety Information
(R)-1-Amino-2-propanol is classified as a corrosive substance that can cause severe skin burns and eye damage.[10] It is also a combustible liquid.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Applications in Drug Development
The chiral nature of (R)-1-Amino-2-propanol makes it a valuable chiral auxiliary and starting material in the asymmetric synthesis of pharmaceuticals. Its amino and hydroxyl groups provide versatile handles for chemical modifications, allowing for the construction of complex molecular architectures with specific stereochemistry, which is often crucial for pharmacological activity. It is used as an intermediate in the synthesis of various drugs.[5]
This technical guide provides a foundational understanding of the basic properties and handling of (R)-1-Amino-2-propanol for professionals engaged in scientific research and drug development. For further detailed information, consulting the referenced literature and safety data sheets is recommended.
References
- 1. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-1-Amino-2-propanol(2799-17-9) IR Spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino-2-propanol(78-96-6) 1H NMR [m.chemicalbook.com]
- 10. osha.gov [osha.gov]
